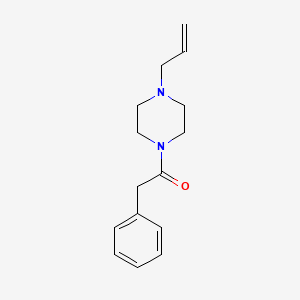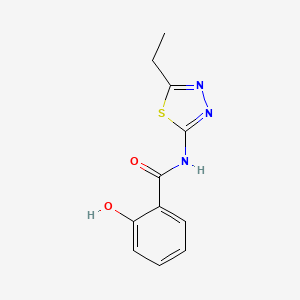
3-(4-isopropylphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-isopropylphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the acrylonitrile family and has a unique structure that makes it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-(4-isopropylphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has a wide range of scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used in the development of new imaging agents for the diagnosis of various diseases.
Wirkmechanismus
The mechanism of action of 3-(4-isopropylphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. This compound has been shown to have a high affinity for specific targets in the body, which makes it an excellent candidate for drug development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which can help protect the body from oxidative stress. This compound has also been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3-(4-isopropylphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it an excellent candidate for various lab experiments. Additionally, this compound has a unique structure that makes it suitable for use in various assays and experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has not been extensively studied for its toxicity, and therefore, caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(4-isopropylphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. One of the primary directions is the development of new drugs based on this compound. This compound has shown promising results in the treatment of various diseases, and therefore, further research is needed to develop new drugs based on this compound.
Another future direction is the development of new imaging agents for the diagnosis of various diseases. This compound has been used in the development of new imaging agents, and therefore, further research is needed to optimize these agents for clinical use.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community. This compound has a wide range of scientific research applications, including drug development and the development of new imaging agents. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 3-(4-isopropylphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 4-isopropylphenylboronic acid, 5-methoxy-1H-benzimidazole-2-carbaldehyde, and acrylonitrile in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and at high temperatures to yield the desired product. This synthesis method has been optimized to produce high yields of this compound with high purity.
Eigenschaften
IUPAC Name |
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-13(2)15-6-4-14(5-7-15)10-16(12-21)20-22-18-9-8-17(24-3)11-19(18)23-20/h4-11,13H,1-3H3,(H,22,23)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQIHAGBICCCU-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5364430.png)

![methyl [4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5364445.png)
![1-[3-oxo-3-(2-pyridin-2-ylpyrrolidin-1-yl)propyl]-1H-1,2,3-benzotriazole](/img/structure/B5364453.png)

![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5364470.png)
![N-phenyl-5-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5364475.png)
![N-cyclopropyl-1-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5364485.png)

![N-ethyl-3-fluoro-5-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5364514.png)
![isopropyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5364528.png)

![{5-[(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)carbonyl]-2-furyl}methanol](/img/structure/B5364539.png)
![2,6-dimethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl acetate](/img/structure/B5364544.png)